MFT1 is derived from the yeast species Saccharomyces cerevisiae. It is classified as a member of the THO complex, which is primarily involved in RNA processing and transcriptional regulation. The protein's role extends beyond RNA transaction, implicating it in critical cellular processes like the cell cycle and stress responses .
MFT1 protein can be synthesized using various molecular biology techniques. A common method involves the use of polymerase chain reaction (PCR) for amplification from yeast genomic DNA. Specific primers are designed to target the MFT1 gene, allowing for its cloning into expression vectors suitable for yeast or other host systems.
Technical Details:
Structural data may be available through databases such as the Protein Data Bank or through experimental methods like X-ray crystallography or nuclear magnetic resonance spectroscopy once the protein is expressed and purified.
MFT1 is implicated in several biochemical pathways, particularly those related to DNA damage response. Its deletion leads to altered sensitivity to quinoxaline, suggesting it participates in reactions that mediate cell cycle checkpoints and DNA repair mechanisms.
Technical Details:
MFT1 functions by modulating cell cycle checkpoints in response to DNA damage. When cells are exposed to genotoxic stress (e.g., quinoxaline), MFT1 helps facilitate the arrest of the cell cycle at specific checkpoints, allowing time for repair processes to occur.
Data Highlights:
MFT1 protein exhibits properties typical of proteins involved in cellular stress responses. It is likely soluble under physiological conditions due to its role in cellular processes.
The chemical properties of MFT1 include:
Relevant analyses may include:
MFT1 protein has significant implications for research in cell biology and genetics:
MFT1 (Mitochondrial Fusion Targeting 1) is a multifunctional eukaryotic protein initially linked to mitochondrial protein targeting but later recognized as a component of the nuclear THO complex. This conserved protein participates in transcription elongation, mRNA export, and genome stability maintenance. Its dual roles in mitochondrial and nuclear processes exemplify the functional versatility of regulatory proteins in fundamental cellular mechanisms [2] [6].
The identification of MFT1 originated from Saccharomyces cerevisiae genetic screens in the early 1990s. Researchers isolated mutants defective in mitochondrial protein targeting using an Atp2-LacZ fusion reporter system. These mutants, termed mft (mitochondrial fusion targeting), were categorized into three complementation groups, with MFT1 corresponding to Group 1. The gene was cloned and sequenced in 1991, revealing a 255-amino-acid protein without predicted transmembrane domains or organelle-targeting sequences [6].
Initial confusion arose from the genomic arrangement at the MFT1 locus (YML062C). Early studies misidentified it as encoding ribosomal protein YS3a due to overlapping features with the adjacent PLC2 gene. This was resolved in 1997 when biochemical evidence demonstrated that MFT1 functions as a cytosolic targeting factor rather than a ribosomal component. Mutants in YML062C—not PLC2—displayed mitochondrial import defects [4].
Nomenclature evolution reflects functional reassessments:
Table 1: Historical Milestones in MFT1 Characterization
Year | Discovery | Reference |
---|---|---|
1991 | Gene cloning and sequencing | Garrett et al. [6] |
1997 | Distinction from ribosomal protein YS3a | Beilharz et al. [4] |
2003 | Identification as THO complex subunit | SGD curation [2] |
The MFT1 gene resides on chromosome XIII in S. cerevisiae at locus YML062C. This genomic region exhibits notable complexity:
Evolutionary conservation patterns reveal functional significance:
Table 2: Genomic and Proteomic Features of MFT1 in S. cerevisiae
Feature | Value | Method |
---|---|---|
Chromosomal location | XIII: 191,467–192,646 | Sanger sequencing |
Amino acid length | 392 | SDS-PAGE/MS |
Molecular weight | 44,948.2 Da | Mass spectrometry |
Isoelectric point (pI) | 4.16 | Computational prediction |
Protein abundance | 3,969 ± 780 molecules/cell | SILAC-MS [1] |
MFT1 exemplifies the challenge of classifying proteins without canonical structural domains. Analysis reveals:
MFT1 belongs to the THO complex (subunit composition: Hpr1p, Mft1p, Rlr1p, Thp2p), classified as a nucleic acid-binding molecular adaptor (Gene Ontology: GO:0061980). This complex bridges transcription elongation with mRNA export and genome stability:
Table 3: Classification Features of MFT1 and THO Complex Subunits
Subunit | Length (aa) | Domains | Function |
---|---|---|---|
Mft1p | 392 | Low-complexity regions | Complex stabilization |
Hpr1p | 507 | DEAD-box-like | RNA helicase activity |
Thp2p | 1,052 | TPR repeats | Protein scaffolding |
MFT1 exemplifies how proteins without classical domains are classified via:
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